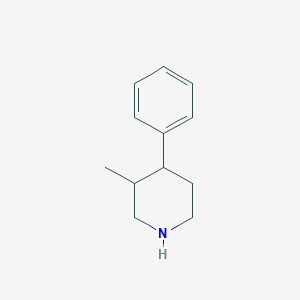
3-Methyl-4-phenylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-phenylpiperidine is a chemical compound that belongs to the piperidine class. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The compound this compound features a methyl group at the third position and a phenyl group at the fourth position of the piperidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it significant in various scientific and industrial applications.
作用机制
Target of Action
3-Methyl-4-phenylpiperidine, also known as Meperidine, primarily targets the central nervous system (CNS) μ-opioid receptors . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
The interaction of this compound with its targets results in significant changes. As an opioid agonist, this compound binds to the μ-opioid receptors in the CNS, leading to inhibition of ascending pain pathways . This alters pain perception and results in CNS depression . Additionally, this compound also has local anesthetic properties due to its interaction with sodium channels .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its interaction with μ-opioid receptors inhibits the release of neurotransmitters like substance P, GABA, dopamine, acetylcholine, and noradrenaline . This leads to downstream effects such as analgesia, sedation, and mood changes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 50–60% when taken orally, and this increases to 80–90% in cases of hepatic impairment . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 . The primary metabolite is Norpethidine, which has analgesic activity and a potency twice that of this compound itself . The compound is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily analgesic and sedative. By binding to the μ-opioid receptors, it inhibits ascending pain pathways, altering pain perception and resulting in CNS depression . This leads to relief from moderate to severe pain, including postoperative pain and labor pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be affected by the presence of food in the stomach or the pH of the stomach contents. Additionally, its metabolism can be influenced by the individual’s liver function, age, and genetic factors . Furthermore, the presence of other drugs can affect its action through drug-drug interactions .
生化分析
Biochemical Properties
3-Methyl-4-phenylpiperidine interacts with various enzymes, proteins, and other biomoleculesPhenylpiperidines, a class of compounds to which this compound belongs, are known to exhibit a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Cellular Effects
Related piperidine derivatives have been found to exhibit various biological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Mechanism
It is known that piperidine derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Dosage Effects in Animal Models
Related piperidine derivatives have been found to exhibit various biological activities in animal models .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that piperidine derivatives can interact with various transporters or binding proteins .
Subcellular Localization
Computational tools have been developed to predict the subcellular locations of proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. Another approach involves the cyclization of N-phenethyl-4-piperidone under acidic conditions, followed by methylation at the third position.
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. The use of high-pressure hydrogen gas and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3-Methyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering the functional groups attached to the piperidine ring.
Substitution: The phenyl and methyl groups can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to a wide range of substituted piperidine compounds.
科学研究应用
3-Methyl-4-phenylpiperidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
相似化合物的比较
4-Phenylpiperidine: A related compound with a phenyl group at the fourth position but lacking the methyl group at the third position.
Pethidine (Meperidine): An opioid analgesic with a similar piperidine structure but different functional groups.
Ketobemidone: Another opioid analgesic with a piperidine core structure.
Uniqueness: 3-Methyl-4-phenylpiperidine is unique due to the presence of both a methyl and a phenyl group on the piperidine ring. This specific configuration imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not fulfill.
属性
IUPAC Name |
3-methyl-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEXFNQMPMZRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(Dimethylamino)-N-[4-(1H-pyrazol-4-yl)butyl]but-2-enamide](/img/structure/B2703487.png)
![(4Z)-12-[2-(morpholin-4-yl)ethyl]-4-(phenylmethylidene)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2703489.png)
![2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2703490.png)

![N-(3,4-DICHLOROPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2703493.png)

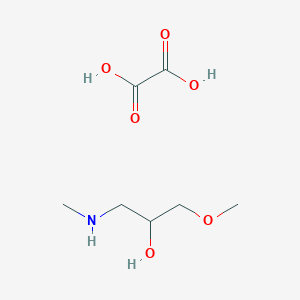
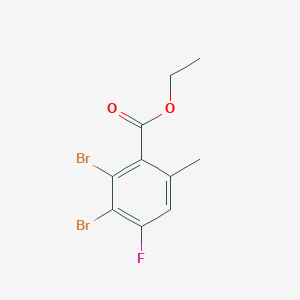
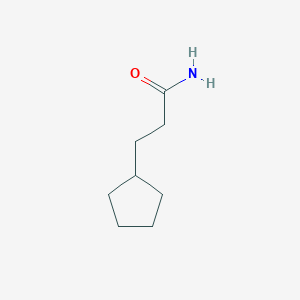

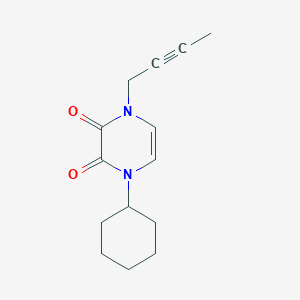
![Methyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2703504.png)
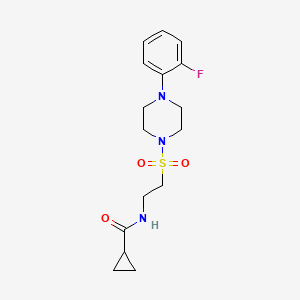
![N-(7-Acetyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-acetamide](/img/structure/B2703506.png)
